

# Validating novel HRX protein binding partners using mass spectrometry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *HRX protein*

Cat. No.: *B1177240*

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## A Comparative Guide to Validating Novel HRX Protein Binding Partners

For Researchers, Scientists, and Drug Development Professionals

The **HRX protein**, also known as Mixed Lineage Leukemia (MLL), is a critical regulator of gene expression, and its dysregulation is frequently implicated in aggressive forms of leukemia.<sup>[1]</sup> Identifying and validating the binding partners of HRX is paramount for understanding its function in both normal cellular processes and disease states, ultimately paving the way for novel therapeutic interventions. This guide provides a comparative overview of key methodologies for validating **HRX protein** interactions, with a focus on mass spectrometry and its common alternatives.

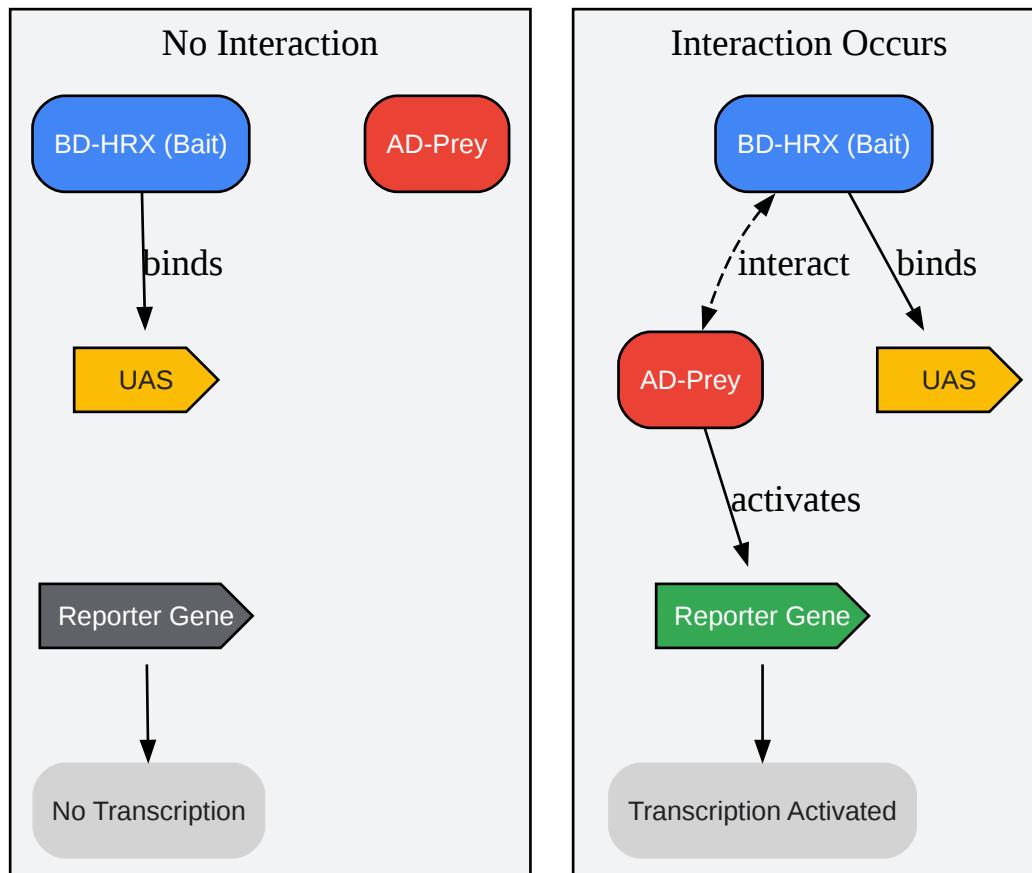
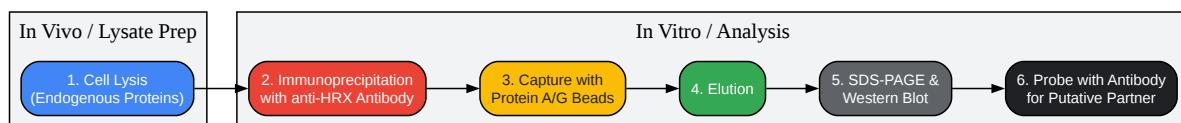
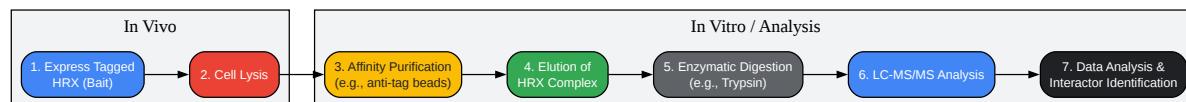
## Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful, unbiased, and high-throughput technique for identifying protein-protein interactions (PPIs) on a large scale.<sup>[2][3]</sup> It allows for the discovery of novel binding partners by purifying a protein of interest (the "bait," e.g., HRX) from a cell lysate and identifying all co-purifying proteins (the "prey") using mass spectrometry.<sup>[4]</sup>

## Experimental Workflow

The general workflow for AP-MS involves expressing a tagged version of the bait protein, lysing the cells, capturing the bait and its binding partners using affinity purification, and finally,

identifying the captured proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [4]



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Address: 3281 E Guasti Rd  
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